1,4-Dioxa-7,10,13-triazacyclopentadecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dioxa-7,10,13-triazacyclopentadecane is a useful research compound. Its molecular formula is C10H23N3O2 and its molecular weight is 217.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

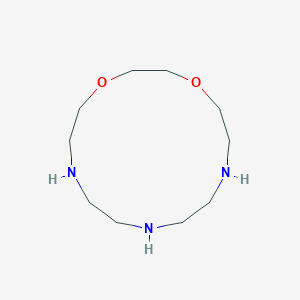

1,4-Dioxa-7,10,13-triazacyclopentadecane features a bicyclic structure with both nitrogen and oxygen donor atoms. This configuration allows it to form stable complexes with various metal ions, enhancing its utility in different applications.

Coordination Chemistry

Metal Complexation

DOTA is particularly notable for its ability to coordinate with transition metals such as Nickel (Ni) and Cobalt (Co). Studies have shown that the ligand forms stable complexes with these metals, which are essential for various catalytic processes and biological functions.

- Stability Constants : The stability constants for the complexes formed between DOTA and metal ions have been determined using potentiometric titrations. For example, the log K values for Ni(II) and Co(II) complexes indicate strong binding affinities, making DOTA an attractive ligand for metal ion extraction and separation processes .

- Crystal Structures : X-ray crystallography has been employed to elucidate the structures of these metal complexes. For instance, the crystal structure of the Ni(II) complex reveals a distorted octahedral geometry, which is crucial for understanding its reactivity and interaction with substrates .

Medical Imaging Applications

Radiopharmaceuticals

DOTA is widely used in the development of radiopharmaceuticals for medical imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Its ability to form stable complexes with radiometals such as Gallium-68 and Indium-111 allows for effective imaging of biological processes.

- Biodistribution Studies : Research has demonstrated that DOTA-complexed radiometals exhibit favorable biodistribution profiles in vivo. For example, studies involving Gallium-68-DOTA conjugates show rapid clearance from non-target tissues while retaining high uptake in target organs .

- Therapeutic Applications : Beyond imaging, DOTA is also utilized in targeted radionuclide therapy. The stability of the DOTA-metal complex ensures that the radioactive isotope remains bound during circulation until it reaches the target tissue, minimizing off-target effects .

Catalysis

Catalytic Applications

DOTA's coordination properties extend into catalysis where it serves as a ligand in various organic reactions. Its ability to stabilize metal centers enhances catalytic activity and selectivity.

- Organic Synthesis : DOTA has been employed as a catalyst in synthetic organic chemistry. For instance, it facilitates reactions involving carbon-carbon bond formation by stabilizing reactive intermediates through coordination with transition metals.

Case Studies

Análisis De Reacciones Químicas

Coordination with Metal Ions

This macrocycle forms stable complexes with transition metals, enabling catalytic and structural applications.

-

Key Findings :

Catalytic Cleavage of RNA Analogs

Zn(II) complexes of this macrocycle catalyze the hydrolysis of 2-hydroxypropyl-4-nitrophenyl phosphate (HpPNP), an RNA analog.

| Catalyst | Rate Constant (M⁻¹s⁻¹) | Inhibition by Uridine (K i, mM) |

|---|---|---|

| [Zn(L)]²⁺ | 8.9 × 10⁻³ | 1.2 |

| [Zn(12[ane]N₄)]²⁺ | 9.0 × 10⁻³ | 0.46 |

-

Mechanism : The reaction proceeds via nucleophilic attack by Zn-bound hydroxide on the phosphate ester .

-

Impact : Uridine competitively inhibits catalysis, highlighting sequence-specific RNA interactions .

Oxidative Dehydrogenation

Co(II) complexes facilitate O₂-driven dehydrogenation of organic substrates (e.g., 1,6-bis(2-pyridyl)-2,5-diazahexane) .

| Reaction Conditions | Product | Yield |

|---|---|---|

| O₂ atmosphere, 25°C | Dehydrogenated ligand | >75% |

-

Structural Insight : Crystal structures reveal distorted octahedral geometry around Co(II), with O₂ binding at axial positions .

pH-Dependent Acid-Base Reactivity

The macrocycle’s nitrogen centers participate in protonation equilibria, affecting metal binding:

| pH Range | Dominant Species | Log K (Dissociation) |

|---|---|---|

| <2 | Protonated macrocycle | 1.8 × 10⁻³ dm³mol⁻¹s⁻¹ |

| 7–10 | Deprotonated, metal-bound form | N/A |

Comparative Reactivity with Analogous Macrocycles

| Macrocycle | Metal Affinity | Catalytic Efficiency |

|---|---|---|

| 1,4,7,10-Tetraazacyclododecane (12[ane]N₄) | Higher | Lower |

| 1,4-Dioxa-7,10,13-triazacyclopentadecane | Moderate | Higher |

Propiedades

Número CAS |

60350-18-7 |

|---|---|

Fórmula molecular |

C10H23N3O2 |

Peso molecular |

217.31 g/mol |

Nombre IUPAC |

1,4-dioxa-7,10,13-triazacyclopentadecane |

InChI |

InChI=1S/C10H23N3O2/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11-13H,1-10H2 |

Clave InChI |

JZBKDLJISWWDTN-UHFFFAOYSA-N |

SMILES |

C1CNCCOCCOCCNCCN1 |

SMILES canónico |

C1CNCCOCCOCCNCCN1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.